molecular formula C6H8N4O B6164697 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1250444-01-9

2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6164697
CAS RN: 1250444-01-9
M. Wt: 152.2
InChI Key:
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Description

The compound “2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a pyrazolopyrazine derivative . It is a powder with a molecular weight of 166.18 . It is also known as "4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazin-2-amine" .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been described in the literature . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H10N4O/c1-10-2-3-11-5 (7 (10)12)4-6 (8)9-11/h4H,2-3H2,1H3, (H2,8,9)" . This suggests that the compound has a complex structure with multiple rings.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 166.18 .

Scientific Research Applications

2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of imidazoles, pyridines, and other heterocyclic compounds. In addition, this compound has been used as a corrosion inhibitor in aqueous solutions, and as a reagent for the determination of trace metals in aqueous solutions. Furthermore, this compound has been studied for its potential applications in pharmaceuticals and biochemistry, as well as its potential use as a fuel additive.

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it is believed that this compound can act as a Lewis acid, which can react with Lewis bases to form adducts or complexes. These complexes can then be used as catalysts in various organic synthesis reactions. In addition, this compound can act as a corrosion inhibitor, as it can react with the surface of metals to form a protective film.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound has the potential to interact with a variety of biomolecules, such as proteins and enzymes, and could potentially affect the activity of these molecules. In addition, this compound could potentially act as an antioxidant, as it has been shown to scavenge free radicals.

Advantages and Limitations for Lab Experiments

2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and availability, as it is readily available from chemical suppliers. In addition, this compound is relatively stable in aqueous solutions, and has a low toxicity. However, this compound is relatively insoluble in organic solvents, which can limit its use in some laboratory experiments.

Future Directions

The potential applications of 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one are still being explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as its potential applications in a variety of scientific fields, such as pharmaceuticals, biochemistry, and fuel additives. In addition, further research should be conducted to evaluate the safety and toxicity of this compound, as well as its potential uses as a corrosion inhibitor. Finally, further research should focus on the development of new synthesis methods for this compound, as well as the development of novel applications for this compound in a variety of scientific fields.

Synthesis Methods

The synthesis of 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is typically conducted through a two-step process. The first step involves the reaction of 4-amino-2-hydroxybenzoic acid with hydrazine hydrate in aqueous solution to form the intermediate 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-onerazinol. This reaction is followed by the oxidation of 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-onerazinol with potassium permanganate to form the final product, this compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the condensation of 2-cyanopyrazine with hydrazine hydrate followed by cyclization and subsequent oxidation.", "Starting Materials": [ "2-cyanopyrazine", "hydrazine hydrate", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyrazine in hydrazine hydrate and heat the mixture at reflux for several hours.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 3: Cyclize the intermediate by heating the reaction mixture at reflux for several hours.", "Step 4: Oxidize the resulting product with hydrogen peroxide to obtain 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] }

CAS RN

1250444-01-9

Molecular Formula

C6H8N4O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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